molecular formula C19H18FNO4 B14946051 2-methoxyethyl 1-(4-fluorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate

2-methoxyethyl 1-(4-fluorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Cat. No.: B14946051
M. Wt: 343.3 g/mol
InChI Key: QYASJKQQXJGIEU-UHFFFAOYSA-N
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Description

2-methoxyethyl 1-(4-fluorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 1-(4-fluorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 1-(4-fluorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like NaBH4 (Sodium borohydride).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.

    Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-methoxyethyl 1-(4-fluorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxyethyl 1-(4-fluorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-2-methyl-1H-indole-3-carboxylate: Lacks the methoxyethyl and hydroxyl groups.

    2-methoxyethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Fluorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate: Lacks the methoxyethyl group.

Uniqueness

The presence of the methoxyethyl group and the specific positioning of the fluorophenyl and hydroxyl groups make 2-methoxyethyl 1-(4-fluorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate unique

Properties

Molecular Formula

C19H18FNO4

Molecular Weight

343.3 g/mol

IUPAC Name

2-methoxyethyl 1-(4-fluorophenyl)-5-hydroxy-2-methylindole-3-carboxylate

InChI

InChI=1S/C19H18FNO4/c1-12-18(19(23)25-10-9-24-2)16-11-15(22)7-8-17(16)21(12)14-5-3-13(20)4-6-14/h3-8,11,22H,9-10H2,1-2H3

InChI Key

QYASJKQQXJGIEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C3=CC=C(C=C3)F)C=CC(=C2)O)C(=O)OCCOC

Origin of Product

United States

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